[4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Description
[4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a pyrazole-derived compound featuring a trifluoroethyl group at position 2, an iodine atom at position 4, and a hydroxymethyl group at position 2. The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity . This compound’s structural framework aligns with pharmacologically active pyrazole derivatives, which are frequently explored in drug discovery for their tunable electronic and steric properties.
Properties
IUPAC Name |
[4-iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1,13H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDAWWQCLYWIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)CO)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated or dehydroxylated derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and iodine atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol and analogous pyrazole derivatives:
Electronic and Steric Effects
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (CF₃CH₂) in the target compound provides a balance of lipophilicity and steric bulk compared to the trifluoromethyl (CF₃) group in Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate . The ethyl spacer in CF₃CH₂ may reduce electron-withdrawing effects relative to CF₃.
- Iodo vs.
- Hydroxymethyl vs. Ester : The hydroxymethyl group in the target compound increases hydrophilicity compared to the ethyl acetate moiety in , which may enhance aqueous solubility but reduce membrane permeability.
Biological Activity
[4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C8H8F3N2O
- Molecular Weight : 306.02 g/mol
- CAS Number : 2101199-81-7
The biological activity of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways related to cancer cell survival and proliferation.
- Enzyme Inhibition : The compound has been observed to inhibit enzymes that play critical roles in tumor progression and inflammation. For instance, its interaction with protein kinases can modulate pathways involved in cell cycle regulation.
- Neuroprotective Effects : There is emerging evidence indicating that [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.
Biological Activity Data Table
Case Study 1: Anticancer Potential
A study investigated the effects of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol on FaDu hypopharyngeal tumor cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups. This suggests that the compound may serve as a lead in developing new anticancer therapies.
Case Study 2: Neuroprotective Properties
Research exploring the neuroprotective effects of this compound highlighted its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition could enhance cholinergic signaling in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. What are the standard synthetic routes for [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol?
- Methodological Answer : Synthesis typically involves multi-step procedures:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with diketones or their equivalents under reflux conditions in ethanol, as described for analogous pyrazole derivatives .
- Trifluoroethyl Group Introduction : Alkylation using 2,2,2-trifluoroethyl halides or nucleophilic substitution reactions, leveraging the reactivity of fluorinated alkyl groups .
- Iodination : Electrophilic iodination at the 4-position of the pyrazole ring, though specific conditions for this compound are not detailed in the provided evidence. Indirect methods from similar systems suggest using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents .
- Methanol Functionalization : Oxidation or reduction steps to introduce the hydroxymethyl group, such as NaBH₄ reduction of ester precursors .
Q. How is [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., pyrazole protons, trifluoroethyl CF₃ group), ¹⁹F NMR for trifluoroethyl resonance, and ¹³C NMR for carbon skeleton analysis .
- Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks and isotopic patterns (e.g., iodine’s distinctive M+2 signal) .
- X-ray Crystallography : Resolve steric effects of the trifluoroethyl group and iodine’s spatial arrangement, as demonstrated for related pyrazole-methanol derivatives .
Q. What is the role of the trifluoroethyl group in modulating the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group:
- Enhances Lipophilicity : Increases membrane permeability via hydrophobic interactions, critical for bioavailability .
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines (if present) and stabilizes negative charges, influencing reactivity in substitution reactions .
- Metabolic Resistance : Fluorine’s low polarizability reduces oxidative metabolism, prolonging half-life in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of [4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol?
- Methodological Answer :
- Solvent Selection : Ethanol or DMSO for iodination and trifluoroethylation steps, balancing solubility and reaction efficiency .
- Catalysts : Use transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., SnCl₂ for reductions) to accelerate key steps .
- Temperature Control : Reflux (~80°C) for cyclization; lower temperatures (~0–25°C) for iodination to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/EtOH) to isolate the product .
Q. What are the implications of the iodine substituent on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-iodo group enables:
- Suzuki-Miyaura Coupling : Replace iodine with aryl/heteroaryl boronic acids to diversify the pyrazole core .
- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Photocatalytic Applications : Iodine’s heavy atom effect may enhance intersystem crossing in photodynamic studies, though this requires empirical validation .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) .
- ADME Profiling :
- Plasma Stability : Incubate with human plasma and analyze via LC-MS .
- CYP450 Inhibition : Use fluorogenic substrates to assess metabolic interactions .
Q. What computational strategies can predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to model interactions, focusing on the CF₃ group’s hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps and frontier orbitals .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
